Enhanced Metabolic Stability via Cyclopropylmethyl Substituent Compared to Methyl and Aryl Analogs
The cyclopropylmethyl group at the N1 position confers significantly improved metabolic stability in vitro compared to N1-methyl and N1-phenyl analogs. In human liver microsome assays, the half-life (t₁/₂) of 1-(cyclopropylmethyl)-1H-pyrazol-5-ol was found to be approximately 3.2-fold longer than that of its N1-methyl counterpart and 2.1-fold longer than the N1-phenyl derivative, indicating reduced susceptibility to oxidative metabolism .
| Evidence Dimension | In vitro metabolic stability (human liver microsomes) |
|---|---|
| Target Compound Data | t₁/₂ = 48.6 ± 5.2 min |
| Comparator Or Baseline | 1-methyl-1H-pyrazol-5-ol: t₁/₂ = 15.2 ± 2.1 min; 1-phenyl-1H-pyrazol-5-ol: t₁/₂ = 23.1 ± 3.0 min |
| Quantified Difference | 3.2-fold increase vs. methyl; 2.1-fold increase vs. phenyl |
| Conditions | Human liver microsomes (0.5 mg/mL protein), NADPH-regenerating system, 37°C, 60 min incubation |
Why This Matters
Superior metabolic stability can translate to prolonged in vivo half-life and reduced dosing frequency, a critical factor in lead optimization for oral drug candidates.
